H-Arg-Trp-NH2 2 HCl
Description
Overview of the Peptidic Nature and Significance in Biochemical Inquiry
H-Arg-Trp-NH2 2HCl is a dipeptide, which is a molecule consisting of two amino acids joined by a peptide bond. In this case, the amino acids are L-Arginine (Arg) and L-Tryptophan (Trp). The "-NH2" at the C-terminus indicates that the carboxyl group has been amidated, forming a carboxamide. The "2HCl" signifies that the molecule is in the form of a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions for experimental use.
The significance of this dipeptide in biochemical inquiry is rooted in the distinct properties of its constituent amino acids. Arginine is a positively charged amino acid at physiological pH, a characteristic that is crucial for electrostatic interactions with negatively charged molecules such as phosphate groups in lipids and nucleic acids. Tryptophan, with its large indole (B1671886) side chain, is one of the most hydrophobic and aromatic amino acids. This combination of a cationic and a bulky, hydrophobic residue within a small peptidic framework makes H-Arg-Trp-NH2 a molecule with amphipathic properties.
This dual nature is of high interest in the study of peptide-membrane interactions, cellular uptake mechanisms, and as a basic structural motif in the design of more complex bioactive peptides. nih.govill.fr The Arg-Trp motif is frequently found in antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), which are known for their ability to interact with and traverse biological membranes. mdpi.comnih.gov Therefore, H-Arg-Trp-NH2 serves as a simplified model to dissect the fundamental contributions of these two key amino acids to such biological activities.
Table 1: Physicochemical Properties of H-Arg-Trp-NH2
| Property | Value |
| Molecular Formula | C₁₇H₂₅N₇O₂ |
| Molecular Weight | 359.43 g/mol |
| Amino Acid Composition | L-Arginine, L-Tryptophan |
| Terminal Modification | C-terminal amidation |
| Salt Form | Dihydrochloride |
Historical Context of Related Dipeptide Investigations and Their Role in Research
The investigation of peptides has a rich history dating back over a century, with significant advancements in synthesis and characterization techniques paving the way for the study of small peptides like H-Arg-Trp-NH2. nih.govresearchpublish.com The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s was a pivotal moment, enabling the routine and efficient production of peptides. researchgate.net This technological leap allowed researchers to create a vast array of synthetic peptides for structure-activity relationship studies.
Historically, research on dipeptides and their aminated derivatives has been instrumental in understanding the fundamental principles of protein structure and function. Early studies focused on the synthesis of the peptide bond and the chemical properties of these small molecules. researchpublish.com The introduction of the C-terminal amide was recognized as a common post-translational modification in many naturally occurring peptide hormones and neurotransmitters, which often increases their biological activity and stability against enzymatic degradation.
The specific combination of arginine and tryptophan in dipeptides and larger peptides gained significant attention with the discovery of naturally occurring antimicrobial peptides that were rich in these residues. nih.gov This led to a surge in research aimed at understanding how the interplay between the cationic guanidinium (B1211019) group of arginine and the aromatic indole ring of tryptophan facilitates interactions with bacterial membranes. nih.gov These investigations have been crucial in the field of antibiotic development and in the design of novel drug delivery systems.
Current Research Landscape and Unaddressed Scientific Questions Pertaining to H-Arg-Trp-NH2 2HCl
The current research landscape for peptides containing the Arg-Trp motif is vibrant and expanding. Much of the focus is on the development of new antimicrobial agents to combat antibiotic-resistant bacteria and on the design of efficient cell-penetrating peptides for the delivery of therapeutic cargo into cells. researchgate.netnih.govnih.gov In this context, H-Arg-Trp-NH2 serves as a fundamental building block and a model system.
However, despite the broad interest in the Arg-Trp motif, specific and detailed research focused solely on the H-Arg-Trp-NH2 2HCl dipeptide is not extensively documented in publicly available scientific literature. This presents several unaddressed scientific questions:
Detailed Biophysical Characterization: While the general properties can be inferred, a comprehensive biophysical characterization of H-Arg-Trp-NH2 2HCl is lacking. This includes precise measurements of its membrane insertion capabilities, its interaction with different lipid compositions, and its conformational dynamics in various environments.
Specific Biological Activities: The intrinsic biological activities of this specific dipeptide amide have not been thoroughly explored. Does it possess standalone antimicrobial or cell-penetrating properties, and if so, what is its potency and spectrum of activity?
Mechanism of Action: If biological activity is present, the precise molecular mechanism of action of H-Arg-Trp-NH2 remains to be elucidated. How does it interact with and potentially disrupt microbial or mammalian cell membranes?
Synergistic Effects: How does H-Arg-Trp-NH2 interact with other molecules? Could it act synergistically with known antibiotics or other therapeutic agents to enhance their efficacy?
Role as a Precursor/Metabolite: The potential role of H-Arg-Trp-NH2 as a metabolic product or a precursor to larger bioactive peptides in biological systems is an open area of investigation.
Table 2: Potential Areas for Future Research on H-Arg-Trp-NH2 2HCl
| Research Area | Key Questions to Address |
| Biophysical Studies | What are the precise thermodynamic and kinetic parameters of its interaction with model membranes? What is its three-dimensional structure in solution and in a membrane-mimetic environment? |
| Microbiology | What is the minimum inhibitory concentration (MIC) against a broad panel of pathogenic bacteria and fungi? Does it exhibit anti-biofilm activity? |
| Cell Biology | Can H-Arg-Trp-NH2 facilitate the uptake of small molecule cargo into mammalian cells? What is its cytotoxicity profile against various cell lines? |
| Pharmacology | Does this dipeptide exhibit any other pharmacological activities, such as enzyme inhibition or receptor modulation? |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2.2ClH/c18-12(5-3-7-22-17(20)21)16(26)24-14(15(19)25)8-10-9-23-13-6-2-1-4-11(10)13;;/h1-2,4,6,9,12,14,23H,3,5,7-8,18H2,(H2,19,25)(H,24,26)(H4,20,21,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYCKVXSLSGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for H Arg Trp Nh2 2 Hcl and Its Research Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is a cornerstone in the preparation of peptides like H-Arg-Trp-NH2. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by filtration and washing, simplifying the purification process. bachem.com
Optimization of Coupling Conditions and Protecting Group Chemistry
The formation of the peptide bond between arginine and tryptophan requires careful optimization of coupling reagents and protecting groups to maximize efficiency and minimize side reactions.
Coupling Reagents: A variety of coupling reagents can be employed to activate the carboxylic acid group of the incoming amino acid. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve reaction rates. Phosphonium and aminium/uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU, are also highly effective activators.
Protecting Groups: The choice of protecting groups for the amino acid side chains is critical, especially for the guanidinium (B1211019) group of arginine and the indole (B1671886) ring of tryptophan.
| Amino Acid | Functional Group | Common Protecting Groups |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) |
| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) |
| N-terminus | α-amino | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) |
The use of the Fmoc protecting group for the N-terminus is prevalent in modern SPPS. springernature.com The Pbf group is often preferred for arginine's side chain due to its increased acid lability compared to Pmc, facilitating its removal during the final cleavage step. The indole side chain of tryptophan is susceptible to oxidation and alkylation, particularly under acidic conditions used for cleavage. nih.gov Therefore, the use of a Boc protecting group on the indole nitrogen can mitigate these side reactions. nih.gov
Resin Selection and Cleavage Techniques for Research Scale
For the synthesis of a C-terminally amidated peptide like H-Arg-Trp-NH2, a resin that yields a C-terminal amide upon cleavage is required.
Common Resins for Peptide Amides:
Rink Amide resin: This is a widely used resin for Fmoc-based SPPS of peptide amides.
Sieber Amide resin: This resin is also suitable for Fmoc chemistry and provides a C-terminal amide.
Cleavage: The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. bachem.com This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). bachem.com A "cleavage cocktail" containing scavengers is essential to prevent the modification of sensitive residues, particularly tryptophan.
Typical Cleavage Cocktail Composition:
| Component | Purpose |
| Trifluoroacetic acid (TFA) | Strong acid for cleavage and deprotection |
| Water | Scavenger for carbocations |
| Triisopropylsilane (TIS) | Scavenger for carbocations |
| 1,2-Ethanedithiol (EDT) | Scavenger to prevent re-attachment and protect tryptophan |
Challenges in Synthesis of H-Arg-Trp-NH2 and Related Tryptophan/Arginine-Containing Peptides
The synthesis of peptides containing both arginine and tryptophan is prone to several challenges.
Tryptophan Modification: The indole ring of tryptophan is highly susceptible to modification by reactive carbocations generated during the acidolytic cleavage of protecting groups. nih.gov This can lead to the formation of various side products, complicating purification. The use of scavengers like EDT and TIS is crucial to minimize these modifications. nih.gov
Arginine Lactamization: During the coupling of the arginine residue, intramolecular cyclization can occur to form a lactam, leading to a truncated peptide. This side reaction can be minimized by using highly efficient coupling reagents and optimizing reaction times.
Aggregation: Peptides rich in arginine can be prone to aggregation on the solid support, leading to incomplete reactions. The choice of solvent and the use of additives can help to disrupt these aggregates.
Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable, and sometimes advantageous, method for the production of dipeptides like H-Arg-Trp-NH2, particularly for large-scale synthesis. nih.gov In this approach, the protected amino acids are coupled in a suitable organic solvent. The intermediates are isolated and purified after each step. While more labor-intensive than SPPS, it allows for easier characterization of intermediates and can be more cost-effective for large quantities. A key challenge is maintaining the solubility of the growing peptide chain.
Chemoenzymatic Synthesis Techniques for Peptide Analogues
Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach can be particularly useful for the synthesis of peptide analogues.
Enzymes such as proteases (e.g., papain, chymotrypsin) can be used to catalyze the formation of peptide bonds. This method avoids the need for extensive side-chain protection and minimizes racemization. For the synthesis of analogues of H-Arg-Trp-NH2, specific enzymes could be chosen based on their substrate specificity. For instance, chymotrypsin shows a preference for aromatic amino acids like tryptophan. researchgate.net The main challenges in CEPS include controlling the reaction equilibrium to favor synthesis over hydrolysis and the potential for limited substrate scope of the enzymes. nih.govnih.gov
Purification Strategies for Research-Grade H-Arg-Trp-NH2
The final and crucial step in obtaining high-purity H-Arg-Trp-NH2 is purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. researchgate.netnih.gov
RP-HPLC Principles: The crude peptide, after cleavage and precipitation, is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (typically C18 silica). The peptide is then eluted with a gradient of increasing organic solvent concentration (usually acetonitrile) in water, often with TFA as an ion-pairing agent. Peptides are separated based on their hydrophobicity.
Purification Parameters for H-Arg-Trp-NH2:
| Parameter | Description |
| Column | C18 stationary phase is typically used. |
| Mobile Phase A | Water with 0.1% TFA. |
| Mobile Phase B | Acetonitrile with 0.1% TFA. |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. |
| Detection | UV absorbance at 220 nm and 280 nm (due to the tryptophan indole ring). |
Following purification, the collected fractions are analyzed for purity, and the desired fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder. The identity of the peptide is confirmed by mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides like H-Arg-Trp-NH2. americanpeptidesociety.orgwjpmr.com The development of a robust HPLC method is critical for ensuring the purity and accurate quantification of the target peptide, separating it from synthetic impurities such as truncated or deletion sequences. americanpeptidesociety.orgmdpi.com The physicochemical properties of H-Arg-Trp-NH2, including the polarity imparted by the arginine and tryptophan residues, are key considerations in method development. ijtsrd.comglobalresearchonline.net
Reversed-phase HPLC (RP-HPLC) is the most prevalent mode used for peptide purification. americanpeptidesociety.orggilson.com This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. wjpmr.comsielc.com The separation of H-Arg-Trp-NH2 is achieved by a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. rsc.orgpharmtech.com This causes molecules to elute based on their hydrophobicity, with more hydrophobic species being retained longer on the column.
Key parameters that are optimized during HPLC method development for H-Arg-Trp-NH2 include:
Column Selection: The choice of stationary phase is crucial. C18 columns are widely used for peptide separations due to their hydrophobicity. wjpmr.comsielc.com
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape) and an organic component like acetonitrile. rsc.org The gradient profile, i.e., the rate of change of the organic solvent concentration, is optimized to achieve the best separation.
Detection: Due to the presence of the tryptophan residue, H-Arg-Trp-NH2 can be readily detected by UV absorbance, typically at wavelengths around 220 nm and 280 nm. gilson.comsielc.comrsc.org Fluorescence detection can also be employed for higher sensitivity, exploiting the intrinsic fluorescence of the tryptophan indole ring. nih.gov
pH: Controlling the pH of the mobile phase is important for maintaining the ionization state of the arginine residue and the terminal amine, which influences retention and peak shape. ijtsrd.comgyanvihar.org
Below is an interactive data table summarizing typical HPLC conditions for the analysis of tryptophan-containing peptides.
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation of hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the column. |
| Gradient | 5-95% B over 30 minutes | Allows for the separation of compounds with a range of hydrophobicities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm and 280 nm | Tryptophan's indole ring absorbs strongly at these wavelengths. gilson.com |
| Injection Volume | 20 µL | A typical volume for analytical injections. |
Affinity Chromatography Techniques in Peptide Purification
Affinity chromatography is a powerful purification technique that separates molecules based on highly specific biological interactions. unc.edulibretexts.org This method offers exceptional selectivity, allowing for the isolation of a target molecule from a complex mixture in a single step. nih.govthermofisher.com While not as commonly used for small dipeptides like H-Arg-Trp-NH2 as reversed-phase chromatography, the principles of affinity chromatography can be applied to the purification of its analogues or in specific research contexts.
The core principle involves a ligand, which has a specific affinity for the target molecule, being immobilized on a solid support (the matrix). thermofisher.com When a crude sample containing the target peptide is passed through the column, only the peptide with affinity for the ligand binds, while impurities are washed away. The purified peptide is then eluted by changing the buffer conditions to disrupt the binding interaction. libretexts.org
For research analogues of H-Arg-Trp-NH2, affinity chromatography could be employed by introducing an "affinity tag" into the peptide sequence. libretexts.org These tags are short peptide sequences or chemical moieties that have a high and specific affinity for a particular ligand.
Here are some examples of affinity tags and their corresponding ligands:
Polyhistidine-tag (His-tag): This is one of the most common affinity tags. A sequence of six or more histidine residues is added to the peptide, which then binds strongly to a matrix containing immobilized metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺).
Glutathione-S-transferase (GST) tag: This larger protein tag binds specifically to immobilized glutathione.
Strep-tag: This is a short peptide sequence that binds with high affinity to a specially engineered streptavidin protein.
The general workflow for affinity purification of a tagged H-Arg-Trp-NH2 analogue would be:
Binding: The crude peptide solution is passed over the affinity column under conditions that favor the specific binding of the tag to the ligand.
Washing: The column is washed with a buffer to remove any non-specifically bound impurities.
Elution: The bound peptide is released from the matrix by changing the buffer conditions. This can be achieved by:
Adding a competitive ligand that displaces the tagged peptide.
Changing the pH or ionic strength of the buffer to weaken the interaction.
The following interactive table outlines different affinity chromatography systems that could be applied to tagged analogues of H-Arg-Trp-NH2.
| Affinity Tag | Ligand | Elution Method |
| Polyhistidine (His-tag) | Immobilized Metal Ions (e.g., Ni²⁺) | Imidazole gradient or pH reduction |
| Glutathione-S-transferase (GST) | Immobilized Glutathione | Excess free glutathione |
| Strep-tag II | Immobilized Strep-Tactin | Desthiobiotin or Biotin |
| FLAG-tag | Anti-FLAG antibodies | Low pH or competitive elution with FLAG peptide |
Synthesis of Chemically Modified and Isotopically Labeled Analogues for Mechanistic Studies
Chemically Modified Analogues
Chemical modifications can be introduced to alter specific properties of the peptide, such as its stability, binding affinity, or to introduce a probe for detection. For H-Arg-Trp-NH2, modifications could be made to the arginine or tryptophan side chains, the peptide backbone, or the N- and C-termini.
Examples of chemical modifications include:
N-Acylation: The N-terminus can be acylated with various fatty acids to study the effects of lipophilicity on its activity. rockefeller.edu
Side Chain Modification: The guanidinium group of arginine or the indole ring of tryptophan could be modified to investigate their roles in binding interactions.
Peptidomimetics: The peptide backbone can be altered to create analogues with increased resistance to enzymatic degradation.
Isotopically Labeled Analogues
Isotopic labeling involves the replacement of one or more atoms in the peptide with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). proteogenix.sciencepeptide.co.jp These "heavy" peptides are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. jpt.comformulationbio.com
The synthesis of isotopically labeled H-Arg-Trp-NH2 is typically achieved by using stable isotope-labeled amino acids during solid-phase peptide synthesis. proteogenix.science This allows for precise incorporation of the heavy isotopes at specific positions within the peptide sequence. nih.govtaylorandfrancis.com
Applications of isotopically labeled H-Arg-Trp-NH2 analogues in mechanistic studies include:
Quantitative Proteomics: Labeled peptides can be used as internal standards for the accurate quantification of the unlabeled peptide in complex biological samples by mass spectrometry. jpt.com
NMR Structural Studies: Peptides uniformly or selectively labeled with ¹³C and ¹⁵N are essential for determining the three-dimensional structure and dynamics of the peptide and its complexes with biological targets. jpt.com
Metabolic Fate and Pharmacokinetics: Labeled analogues can be used to trace the absorption, distribution, metabolism, and excretion of the peptide in vivo. jpt.com
The table below provides examples of common stable isotopes used in peptide labeling and their applications.
| Isotope | Common Labeled Amino Acids | Primary Application |
| Deuterium (²H) | Leucine-d10, Valine-d8 | Mass Spectrometry, NMR |
| Carbon-13 (¹³C) | Arginine-¹³C₆, Tryptophan-¹³C₁₁ | Mass Spectrometry, NMR |
| Nitrogen-15 (¹⁵N) | Arginine-¹⁵N₄, Tryptophan-¹⁵N₂ | Mass Spectrometry, NMR |
Molecular Interactions and Biological Mechanisms of Action in Vitro and Pre Clinical Research
Receptor Binding Affinities and Selectivity Profiles
While the "His-Phe-Arg-Trp" sequence is recognized as a core pharmacophore for the stimulation of melanocortin receptors, the specific binding affinity and selectivity profile of the truncated dipeptide H-Arg-Trp-NH2 are not extensively characterized in the available literature. nih.gov The activity of the larger tetrapeptides and pentapeptides at these G-protein coupled receptors suggests that the Arg-Trp moiety contributes to ligand-receptor recognition, but the additional amino acids are crucial for potent agonist or antagonist activity. nih.gov
Quantitative Receptor Binding Assays (e.g., Radioligand Binding, cAMP Assays)
Specific quantitative data from receptor binding assays for the H-Arg-Trp-NH2 dipeptide is not prominently available. Research has largely focused on more complex peptides containing this sequence. For instance, studies on the tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 utilize cAMP (cyclic adenosine (B11128) monophosphate) assays with cells expressing various melanocortin receptors (MC1R, MC3R, MC4R, MC5R) to determine agonist potency. acs.orgnih.gov These assays measure the functional response of the receptor to ligand binding. nih.gov However, the results from these studies are specific to the full tetrapeptide and cannot be directly extrapolated to the dipeptide fragment alone, as the additional residues play a critical role in receptor interaction and activation. nih.gov
Ligand-Receptor Complex Stabilization Studies
Information regarding studies focused specifically on the stabilization of a ligand-receptor complex by the H-Arg-Trp-NH2 dipeptide is limited. The stability of such complexes is often influenced by multiple points of contact between the ligand and the receptor. In larger peptides containing the Arg-Trp sequence, interactions involving the tryptophan sidechain are thought to contribute to the stabilization of the ligand-receptor complex. researchgate.net The combination of the cationic arginine and the aromatic tryptophan can participate in specific interactions that anchor the ligand in the receptor's binding pocket.
Enzymatic Substrate Specificity and Inhibition Kinetics
The susceptibility of H-Arg-Trp-NH2 to enzymatic action is a key aspect of its biochemical profile, determining its metabolic stability and potential role as a substrate or inhibitor.
Proteolytic Susceptibility and Cleavage Site Analysis of the Dipeptide
The peptide bond between arginine and tryptophan in H-Arg-Trp-NH2 is a potential target for several proteases. The specificity of proteolytic enzymes determines where they cleave a peptide chain.
Trypsin: This digestive enzyme exhibits high specificity, preferentially cleaving peptide chains on the carboxyl (C-terminal) side of lysine (B10760008) and arginine residues. researchgate.netqiagenbioinformatics.com Therefore, the Arg-Trp bond in H-Arg-Trp-NH2 is a canonical cleavage site for trypsin. Missed cleavages can occur, particularly if the arginine is followed by a proline or is adjacent to acidic residues, but this is not the case in this dipeptide. nih.gov
Pepsin: Pepsin has a broader cleavage specificity compared to trypsin. It preferentially cleaves after aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, particularly at acidic pH. wikipedia.org This suggests that the Arg-Trp bond could also be susceptible to cleavage by pepsin.
| Enzyme | Specificity | Predicted Cleavage Site | Outcome |
|---|---|---|---|
| Trypsin | Cleaves C-terminal to Arginine (R) and Lysine (K) | Between Arginine and Tryptophan | High susceptibility to cleavage |
| Pepsin | Broad specificity, prefers hydrophobic and aromatic residues like Tryptophan (W) | Potentially at the Arg-Trp bond | Potential susceptibility to cleavage |
Determination of Inhibition Constants (Ki) and Mechanistic Pathways of Enzyme Inhibition
While peptides can act as enzyme inhibitors, specific studies determining the inhibition constant (Ki) of H-Arg-Trp-NH2 for particular enzymes are not detailed in the available research. americanpeptidesociety.org The Ki value is a measure of an inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition. ucl.ac.uk Determining the Ki, along with analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax), allows for the elucidation of the inhibition mechanism, such as competitive, non-competitive, or uncompetitive inhibition. americanpeptidesociety.orgsigmaaldrich.com Without experimental data, the inhibitory potential and mechanism of H-Arg-Trp-NH2 remain speculative.
Protein-Peptide Interaction Dynamics
The interaction of H-Arg-Trp-NH2 with proteins is dictated by the combined properties of its two amino acid residues. Arginine and tryptophan are frequently found at protein-protein or peptide-receptor interfaces due to their unique side chains.
The arginine side chain contains a guanidinium (B1211019) group, which is positively charged at physiological pH. This allows it to form strong electrostatic interactions (salt bridges) with negatively charged residues like aspartate and glutamate (B1630785) on a protein's surface. nih.gov Furthermore, the guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds that can contribute to binding specificity and stability. mdpi.com
The tryptophan side chain features a large, hydrophobic indole (B1671886) ring. This enables it to participate in hydrophobic interactions within nonpolar pockets of proteins. acs.org Crucially, the electron-rich indole ring can engage in cation-pi interactions with cationic groups, such as the guanidinium group of an adjacent arginine residue (intramolecularly) or with arginine/lysine residues on a target protein (intermolecularly). mdpi.comnih.gov These interactions, where a cation binds to the face of an electron-rich pi system, can be as strong as salt bridges and are vital for molecular recognition and the stability of protein structures. nih.gov The combination of arginine's charge and tryptophan's aromatic, hydrophobic character makes the Arg-Trp motif a versatile tool for interacting with diverse biological targets, including lipid membranes and protein binding sites. nih.govnih.gov
Biophysical Characterization of H-Arg-Trp-NH2 2 HCl Binding to Target Proteins
No studies detailing the biophysical characterization of this compound binding to specific protein targets were identified. Research in this area would typically involve techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to determine binding affinities (Kd), kinetics, and structural changes upon binding. The absence of such data prevents any discussion on its specific molecular recognition patterns.
Identification of Interacting Protein Partners in Model Systems
There is no available research that identifies specific protein binding partners for this compound. Techniques like affinity chromatography-mass spectrometry, yeast two-hybrid screening, or co-immunoprecipitation are commonly used to identify such interactions. Without these studies, the biological context and potential protein targets of this dipeptide amide remain unknown.
Cell-Based Mechanistic Studies (Limited to In Vitro Models and Animal Research without Clinical Implications)
Impact on Cellular Processes in Controlled Laboratory Environments
Specific data on the impact of this compound on cellular processes like proliferation, apoptosis, differentiation, or migration in controlled in vitro settings are absent from the current body of scientific literature.
Non-Covalent Interactions and Supramolecular Assembly in Research Systems
While the arginine and tryptophan side chains are known to participate in a variety of non-covalent interactions—such as hydrogen bonding, cation-π interactions, and hydrophobic interactions—that can drive supramolecular assembly, no studies have been published that specifically characterize the self-assembly or supramolecular structures formed by this compound. Such research would provide insight into its potential for forming higher-order structures like nanofibers or hydrogels, but this information is currently unavailable.
Conformational Analysis and Structure Activity Relationship Sar Studies of H Arg Trp Nh2 2 Hcl
Spectroscopic Investigations of Peptide Conformation
Spectroscopic methods are indispensable for probing the dynamic and structural features of peptides in solution. These techniques provide insights into secondary structure, backbone dynamics, and the influence of environmental factors on peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For peptides like H-Arg-Trp-NH2 2 HCl, NMR can provide detailed information about the spatial arrangement of atoms, including dihedral angles, hydrogen bonding patterns, and inter-residue distances. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY) are critical for identifying through-space proximities between protons, which are then used to build structural models ptbioch.edu.pl. Chemical shift analysis can also reveal information about secondary structure elements and the local environment of specific amino acid residues, such as the indole (B1671886) ring of Tryptophan or the guanidinium (B1211019) group of Arginine researchgate.netresearchgate.net. Studies on similar arginine- and tryptophan-rich peptides have shown that NMR can differentiate between multiple slowly interconverting conformations in aqueous solution, highlighting the dynamic nature of these molecules researchgate.net. Furthermore, NMR can be used to study peptide-ligand interactions by observing changes in chemical shifts or relaxation times upon binding researchgate.net.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a technique sensitive to the chiral environment within a molecule, making it particularly useful for analyzing the secondary structure of peptides and proteins, such as alpha-helices, beta-sheets, and random coils nih.govfrontiersin.orgnih.govchalmers.se. CD spectra exhibit characteristic bands in the far-UV region (185-250 nm) corresponding to the peptide backbone's electronic transitions. For this compound, CD spectroscopy can reveal whether the peptide adopts a defined secondary structure in solution or upon interaction with membranes or other biomolecules. For instance, studies on arginine- and tryptophan-rich peptides have shown distinct CD spectra indicative of helical structures upon binding to micelles, suggesting conformational changes induced by membrane interactions nih.govnih.gov. The presence of minima near 208 nm and 222 nm typically indicates an alpha-helical conformation, while a minimum around 200-205 nm can suggest beta-sheet or random coil structures nih.gov.
Mass Spectrometry-Based Conformational Studies
Mass Spectrometry (MS), particularly techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HX-MS), offers unique insights into peptide conformation and dynamics by probing the solvent accessibility of backbone amide hydrogens nih.govrsc.org. In HX-MS, the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in a D2O buffer is measured. Protected amide hydrogens, often involved in hydrogen bonds within secondary structures, exchange more slowly than those in flexible, unstructured regions nih.gov. This differential exchange rate allows for the characterization of conformational rigidity and stability. For this compound, HX-MS could reveal regions of the peptide that are protected from solvent, indicative of stable secondary structures or specific folding patterns nih.govrsc.org. MS/MS fragmentation can also provide sequence information and potentially insights into conformational states through gas-phase fragmentation patterns.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Peptide-Bound Complexes
While direct crystallization of small peptides like this compound can be challenging, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are invaluable for determining the high-resolution three-dimensional structures of peptides when they are part of larger complexes or bound to target molecules americanpeptidesociety.orgpnas.orgcreative-biostructure.comnih.gov.
X-ray crystallography requires the peptide to form well-ordered crystals, which can then be analyzed to reveal atomic-level structural details, including peptide conformation and interactions within a crystal lattice nih.gov. If this compound binds to a target protein, co-crystallization or soaking experiments could yield structures of the complex, providing precise information about the binding interface and the induced conformational changes in both the peptide and the target.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules and their complexes, often without the need for crystallization americanpeptidesociety.orgcreative-biostructure.comnih.govfrontiersin.org. It is particularly useful for studying flexible, transient, or heterogeneous complexes that are difficult to crystallize. Cryo-EM can provide near-atomic resolution images of peptide-protein complexes, revealing detailed binding modes and conformational states in a near-native environment americanpeptidesociety.orgpnas.orgnih.gov. For this compound, Cryo-EM could be employed to visualize its structure when bound to a target protein, offering insights into how its specific amino acid sequence interacts with the binding site.
Computational Modeling and Molecular Dynamics Simulations
Computational methods play a crucial role in complementing experimental data, predicting peptide behavior, and exploring conformational landscapes. Molecular Dynamics (MD) simulations and molecular docking are widely used for this purpose acs.orgfrontiersin.orgnih.govvietnamjournal.ruacs.org.
Prediction of Binding Modes and Affinities with Target Biomolecules
Computational modeling, including molecular docking and MD simulations, can predict how this compound interacts with its target biomolecules acs.orgvietnamjournal.ruacs.orgnih.govrice.edu. Molecular docking algorithms can predict the preferred orientation and conformation of the peptide within the binding site of a target protein, estimating the binding affinity based on various scoring functions acs.orgnih.govrice.edu. MD simulations extend this by modeling the dynamic behavior of the peptide-target complex over time, allowing for the refinement of binding poses, the identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges), and the calculation of binding free energies acs.orgfrontiersin.orgnih.govacs.orgmdpi.com. These simulations can capture the conformational flexibility of the peptide and the induced fit upon binding, providing a deeper understanding of the SAR frontiersin.orgacs.org. For example, MD simulations can reveal how specific residues, such as the positively charged Arginine or the aromatic Tryptophan, contribute to binding through electrostatic interactions or π-π stacking, respectively frontiersin.orgnih.govnih.govplos.org. Techniques like Gaussian accelerated molecular dynamics (GaMD) can further enhance sampling and overcome energy barriers, providing more accurate insights into complex binding mechanisms frontiersin.orgmdpi.com.
Applications and Utility in Biochemical and Biomedical Research Tools
Development as a Molecular Probe for Receptor or Enzyme Profiling
Molecular probes are essential for understanding the complex interactions within biological systems. Peptides containing specific residues like arginine and tryptophan are frequently used as scaffolds for designing these probes to investigate receptor binding and enzyme activity.
The intrinsic fluorescence of the tryptophan residue in H-Arg-Trp-NH2 makes it a foundational element for developing fluorescent probes. Tryptophan's aromatic side chain is a natural fluorophore, and its emission properties are sensitive to the local microenvironment, which can be exploited to study peptide-protein interactions. nih.gov
Synthetic peptide-based fluorescent probes offer advantages over protein-based sensors due to their stability and ease of modification. nih.gov The arginine residue, with its guanidinium (B1211019) group, can facilitate interactions with negatively charged pockets in proteins, such as the active sites of certain enzymes or receptor binding domains. nih.gov This interaction can position the tryptophan residue in a way that its fluorescence is altered upon binding, providing a detectable signal.
For instance, a probe incorporating the Arg-Trp motif could be used to monitor interactions with proteins where these residues are key to recognition. Changes in fluorescence intensity or emission wavelength upon binding can provide quantitative data on binding affinity and kinetics. nih.gov
Table 1: Potential Applications of H-Arg-Trp-NH2-Based Fluorescent Probes
| Application Area | Principle of Detection | Potential Target |
|---|---|---|
| Receptor Binding Assays | Change in tryptophan fluorescence upon binding to the receptor's ligand-binding pocket. | G-protein coupled receptors (GPCRs), ion channels. |
| Enzyme Inhibition Screening | Displacement of the probe from an enzyme's active site by a potential inhibitor, leading to a change in fluorescence. | Proteases, kinases. |
Activity-based probes (ABPs) are chemical tools designed to covalently modify the active site of a specific enzyme or a class of enzymes. rsc.org This allows for the direct measurement of enzyme activity rather than just protein abundance. researchgate.net The design of an ABP typically includes a reactive group (warhead) that forms a covalent bond with a catalytic residue, a recognition element that directs the probe to the target enzyme, and a reporter tag for detection.
The dipeptide H-Arg-Trp-NH2 can serve as a recognition element in the design of ABPs targeting proteases. Many proteases have specific recognition sequences, and the presence of an arginine residue can direct the probe to enzymes that cleave after basic amino acids, such as trypsin-like serine proteases. The tryptophan residue can contribute to the binding affinity through hydrophobic interactions.
An ABP based on the Arg-Trp sequence could be synthesized with a reactive group, such as a fluorophosphonate or an acyloxymethyl ketone, attached to the C-terminus. This "warhead" would then react with the active site serine or cysteine of the target protease. The probe could also be tagged with a fluorophore or a biotin molecule for visualization or affinity purification of the active enzyme.
Integration into Affinity Chromatography Media for Target Purification
Affinity chromatography is a powerful technique for purifying proteins based on specific, reversible interactions between the protein and an immobilized ligand. fishersci.ptualberta.ca The arginine residue in H-Arg-Trp-NH2, with its positively charged guanidinium group, makes it a suitable ligand for capturing proteins with negatively charged domains or specific arginine-binding pockets.
By covalently attaching H-Arg-Trp-NH2 to a solid support, such as agarose or sepharose beads, an affinity chromatography matrix can be created. This matrix can then be used to purify proteins that have a natural affinity for the Arg-Trp motif. This approach is particularly useful for purifying arginine-rich protein fusion tags. nih.gov
Table 2: Design and Application of H-Arg-Trp-NH2 Affinity Media
| Component | Function | Example |
|---|---|---|
| Solid Support | Provides the solid phase for the chromatography column. | Agarose beads, magnetic beads. |
| Linker Arm | Connects the peptide to the solid support and minimizes steric hindrance. | N-hydroxysuccinimide (NHS) ester chemistry. |
| Ligand (H-Arg-Trp-NH2) | Provides the specific binding site for the target protein. | Binds to proteins with acidic patches or specific recognition sites. |
The purification process would involve loading a cell lysate or protein mixture onto the column under conditions that favor binding. After washing away unbound proteins, the target protein can be eluted by changing the buffer conditions, such as increasing the salt concentration or altering the pH, to disrupt the interaction between the protein and the immobilized dipeptide.
Utilization in Peptide Library Design and Screening Methodologies
Peptide libraries are large collections of different peptide sequences that can be screened to identify peptides with specific biological activities, such as binding to a receptor or inhibiting an enzyme. creative-peptides.comgenscript.com The design of these libraries is crucial for the successful identification of lead compounds in drug discovery. americanpharmaceuticalreview.com
The dipeptide H-Arg-Trp-NH2 can be a fundamental component in the design of focused peptide libraries. Arginine and tryptophan are frequently found in bioactive peptides, particularly those with antimicrobial or cell-penetrating properties. nih.govnih.gov Arginine provides a positive charge, which is important for interacting with negatively charged cell membranes, while tryptophan's bulky, hydrophobic side chain can insert into the lipid bilayer, disrupting membrane integrity. nih.gov
In a peptide library, the Arg-Trp motif can be kept constant while the surrounding amino acids are varied. This allows for the exploration of how different sequence contexts influence the activity of this core motif. For example, a library could be designed with the general structure X-Arg-Trp-Y, where X and Y represent a mixture of different amino acids. This library could then be screened for antimicrobial activity or for the ability to bind to a specific protein target.
Role as a Reference Standard in Analytical Peptide Chemistry
In analytical chemistry, reference standards are highly purified compounds that are used to confirm the identity and quantify the concentration of a substance in a sample. Synthetic peptides with a well-defined sequence and purity, such as H-Arg-Trp-NH2, can serve as reference standards in various analytical techniques.
For example, in High-Performance Liquid Chromatography (HPLC), H-Arg-Trp-NH2 can be used to calibrate the retention time for short, basic, and aromatic peptides. In mass spectrometry (MS), it can be used as a standard to verify the mass accuracy of the instrument and to develop fragmentation profiles for peptides containing arginine and tryptophan.
The use of a stable, synthetic dipeptide like H-Arg-Trp-NH2 as a standard helps to ensure the accuracy and reproducibility of analytical methods used in peptide research and quality control.
Applications in Proteomics and Peptidomics Research (e.g., Enzyme Substrates for Profiling)
Proteomics and peptidomics involve the large-scale study of proteins and peptides, respectively. mdpi.com A key aspect of this research is the identification of enzyme substrates and the characterization of enzyme activity. Short synthetic peptides are often used as substrates in assays to measure the activity of specific proteases.
The dipeptide H-Arg-Trp-NH2 can be used as a simple substrate to probe the activity of proteases that cleave after arginine residues. For example, trypsin is a well-characterized serine protease that specifically cleaves peptide bonds on the C-terminal side of arginine and lysine (B10760008) residues. The cleavage of H-Arg-Trp-NH2 by trypsin would release arginine and tryptophan-amide, which can be detected and quantified using techniques like HPLC or mass spectrometry.
By modifying the dipeptide with a fluorophore and a quencher, a FRET (Förster Resonance Energy Transfer) based substrate can be created. In the intact peptide, the quencher would suppress the fluorescence of the fluorophore. Upon cleavage of the peptide bond between arginine and tryptophan by a protease, the fluorophore and quencher would be separated, resulting in an increase in fluorescence. This provides a continuous and sensitive method for measuring enzyme activity.
This approach can be used to screen for inhibitors of specific proteases or to profile the protease activity in complex biological samples.
Use in In Vitro and Animal Model Systems for Pathway Elucidation
The dipeptide H-Arg-Trp-NH2, a compound comprised of arginine and tryptophan residues, has been a subject of scientific inquiry, particularly in the context of larger peptide structures where this motif appears. While direct studies elucidating specific biochemical pathways using H-Arg-Trp-NH2 2HCl as a standalone tool are not extensively documented in publicly available research, the functional roles of its constituent amino acids and their presence in bioactive peptides provide a basis for its potential utility in biochemical and biomedical research. The inherent properties of arginine and tryptophan residues suggest that H-Arg-Trp-NH2 could be employed in various in vitro and animal model systems to probe cellular mechanisms, particularly those involving membrane interactions and receptor signaling.
The positively charged guanidinium group of arginine and the hydrophobic indole (B1671886) side chain of tryptophan are key features that govern the interactions of many peptides with biological membranes. Research on arginine- and tryptophan-rich peptides has consistently highlighted their ability to interact with and penetrate cell membranes, a characteristic that is fundamental to their biological activities, including antimicrobial and cell-penetrating properties. These interactions are often a prerequisite for the peptide to reach its intracellular target and modulate a specific pathway.
In the context of pathway elucidation, H-Arg-Trp-NH2 could serve as a minimalistic model compound to investigate the fundamental aspects of peptide-membrane interactions. For instance, in in vitro systems utilizing artificial lipid bilayers or isolated cell membranes, this dipeptide could be used to study the initial binding and insertion events that precede more complex biological responses. Such studies can provide foundational data on how the interplay between electrostatic and hydrophobic forces drives the association of peptides with membranes, which is a critical first step in many signaling cascades.
Animal models provide a more complex physiological environment to study the effects of bioactive compounds. Although specific studies employing H-Arg-Trp-NH2 2HCl for pathway elucidation in animal models are not readily found, its constituent amino acids are known to influence various physiological processes. Arginine is a precursor for nitric oxide, a key signaling molecule in the cardiovascular and nervous systems, while tryptophan is a precursor for the neurotransmitter serotonin. Investigating the effects of H-Arg-Trp-NH2 administration in animal models could, therefore, offer insights into pathways modulated by these essential amino acids when delivered as a dipeptide.
Below are tables summarizing potential research applications and findings based on the known properties of arginine and tryptophan in peptides.
Table 1: Potential In Vitro Applications of H-Arg-Trp-NH2 for Pathway Elucidation
| Model System | Research Focus | Potential Pathway Insights |
| Artificial Lipid Bilayers | Membrane Interaction Dynamics | Elucidation of the physical principles governing peptide binding and insertion into cell membranes. |
| Isolated Cell Membranes | Receptor Binding Affinity | Determination of the contribution of the Arg-Trp motif to ligand-receptor interactions. |
| Cultured Cell Lines | Cellular Uptake Mechanisms | Investigation of the pathways involved in the internalization of short cationic peptides. |
| Enzyme Assays | Modulation of Enzyme Activity | Screening for potential inhibitory or activating effects on enzymes involved in specific metabolic pathways. |
Table 2: Potential Animal Model Applications of H-Arg-Trp-NH2 for Pathway Elucidation
| Animal Model | Research Area | Potential Pathway Investigation |
| Rodent Models | Neuroscience | Exploration of serotonergic and nitrergic signaling pathways in the central nervous system. |
| Murine Models of Infection | Immunology | Study of the basic mechanisms of antimicrobial peptide action and the host immune response. |
| Zebrafish Embryos | Developmental Biology | High-throughput screening for effects on developmental pathways and cellular differentiation. |
It is important to reiterate that while the foundational knowledge of arginine and tryptophan functionalities suggests these potential applications, dedicated research focusing specifically on H-Arg-Trp-NH2 2HCl as a tool for pathway elucidation is required to substantiate these possibilities.
Compound Reference Table
Advanced Analytical Methodologies for Research and Quantification of H Arg Trp Nh2 2 Hcl
Spectrophotometric and Fluorometric Assay Development for Detection
The precise detection and quantification of the peptide H-Arg-Trp-NH2 2 HCl are critical for its research and application. Spectrophotometric and fluorometric methods offer sensitive and specific approaches, primarily by leveraging the intrinsic properties of the Tryptophan (Trp) residue within the peptide sequence. These methods are valuable for both qualitative identification and quantitative analysis in various matrices.
Spectrophotometric Assay Development
Spectrophotometric techniques exploit the ultraviolet (UV) absorption characteristics of the Tryptophan residue, which possesses an indole (B1671886) ring that acts as a chromophore. The primary absorption maximum for Tryptophan is typically observed around 280 nm richmond.edunih.gov. Assay development in this area focuses on optimizing conditions for sensitive and selective detection.
Direct UV-Vis Absorption: The inherent UV absorption of the Tryptophan moiety in this compound allows for direct quantification. By establishing calibration curves using known concentrations of the peptide, its concentration in a sample can be determined by measuring its absorbance at or near 280 nm. The presence of other UV-absorbing compounds can, however, lead to interference, necessitating careful sample preparation or the use of more selective methods.
Derivative Spectrophotometry: To enhance specificity and resolve overlapping spectra, derivative spectrophotometry can be employed. Second-derivative UV absorbance spectroscopy, for instance, has been used to analyze Tryptophan, revealing distinct maxima at wavelengths such as 287 nm and 295 nm, which can aid in its identification and quantification even in the presence of other aromatic amino acids nih.govuobaghdad.edu.iq.
Colorimetric Reactions: Spectrophotometric detection can also be achieved through colorimetric reactions that produce a colored product upon interaction with the Tryptophan residue. One developed method involves the oxidation of Tryptophan using sodium hypochlorite (B82951) pentahydrate, which results in a crimson color with a characteristic absorption peak at 525 nm plos.orgnih.gov. Another approach utilizes an azo-coupling reaction with a diazotized product rdd.edu.iqresearchgate.net. These methods often require specific reaction conditions, including pH, temperature, and incubation time, to optimize color development and stability.
Flow Injection Analysis (FIA): For high-throughput analysis, spectrophotometric detection can be integrated into continuous flow systems. FIA setups, often employing merging zones techniques, can automate the reaction and detection steps, allowing for rapid sample analysis rdd.edu.iqresearchgate.net.
Table 1: Spectrophotometric Assay Parameters for Tryptophan-Containing Peptides
| Assay Principle | Key Reagent/Condition | Detection Wavelength (λmax) | Typical Linear Range (for Trp) | Sensitivity (LOD for Trp) | Reference(s) |
| Direct UV-Vis Absorption | Native Tryptophan absorption | ~280 nm | Varies | Varies | richmond.edunih.gov |
| Derivative Spectrophotometry | Second-derivative analysis | 287 nm, 295 nm | 0.1–20.0 µg/mL | Not specified | nih.govuobaghdad.edu.iq |
| Colorimetric (Oxidation) | NaOCl·5H₂O | 525 nm | 10–100 mg/L | Not specified | plos.orgnih.gov |
| Colorimetric (Azo-coupling) | Diazotized product | 522 nm | 5–100 µg/mL | 1 µg/mL | rdd.edu.iqresearchgate.net |
Fluorometric Assay Development
Fluorometric methods offer enhanced sensitivity compared to spectrophotometry, as they detect emitted light rather than absorbed light. The intrinsic fluorescence of the Tryptophan residue is the foundation for these assays.
Intrinsic Fluorescence: Tryptophan exhibits intrinsic fluorescence, typically with an excitation maximum around 295 nm and an emission maximum around 340-350 nm richmond.edunih.gov. This property allows for direct, sensitive detection of this compound. The fluorescence intensity is influenced by the local microenvironment, making it a useful probe for conformational changes or interactions.
Fluorometric Assay Kits: Specialized kits are available for the fluorometric determination of Tryptophan levels in biological samples. These kits often involve enzymatic reactions that convert Tryptophan into a product that, in turn, generates a fluorescent signal when reacted with a probe. For example, some kits use an enzyme that catalyzes reactions producing hydrogen peroxide, which then forms a fluorescent complex elabscience.com. Typical wavelengths for such kits might involve excitation at 535 nm and emission at 587 nm elabscience.com.
Fluorogenic Peptide Substrates: In biochemical assays, particularly for enzyme activity profiling (e.g., proteases), peptides containing Tryptophan can be designed as fluorogenic substrates. In these systems, Tryptophan can either act as the fluorophore itself or be part of a Förster Resonance Energy Transfer (FRET) pair. Upon enzymatic cleavage of the peptide bond adjacent to the Tryptophan, the fluorescence signal is altered, allowing for the quantification of enzyme activity researchgate.netnih.gov. The intrinsic fluorescence of Tryptophan has an extinction coefficient of 5,600 M⁻¹cm⁻¹ and a quantum yield of 0.2 nih.gov.
Table 2: Fluorometric Assay Parameters for Tryptophan-Containing Peptides
| Assay Principle | Excitation Wavelength | Emission Wavelength | Typical Linear Range (for Trp) | Sensitivity (LOD for Trp) | Reference(s) |
| Intrinsic Fluorescence | ~295 nm | ~340–350 nm | Varies | Varies | richmond.edunih.gov |
| Fluorometric Assay Kit | 535 nm | 587 nm | Not specified | Not specified | elabscience.com |
| Fluorogenic Peptide Substrate | Varies (e.g., 280 nm) | Varies (e.g., 347 nm) | Varies | Varies | nih.gov |
Research Findings and Validation Considerations
While specific validation data for this compound using these methods may vary, general principles apply. The sensitivity of fluorometric assays can reach picomole levels for Tryptophan thermofisher.com. Spectrophotometric methods, particularly those involving colorimetric reactions, can achieve detection limits in the microgram per milliliter or milligram per liter range plos.orgnih.govrdd.edu.iqresearchgate.net.
Assay validation for this compound would involve establishing linearity, accuracy (through recovery studies), precision (repeatability and intermediate precision), specificity, and limits of detection and quantification. For instance, recovery studies for a Tryptophan assay using spectrophotometry showed ranges from 90.5% to 104.3% nih.gov. The relative standard deviation (RSD) for derivative spectrophotometry of Tryptophan was reported to be less than 1.03% uobaghdad.edu.iq.
The presence of Arginine and the amide group in this compound are not expected to significantly interfere with assays primarily targeting the Tryptophan residue, provided appropriate buffer conditions and sample preparation are employed. Furthermore, these detection methods can be effectively coupled with chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), to achieve higher specificity by separating this compound from other sample components before detection thermofisher.comrsc.orgtandfonline.commyfoodresearch.comresearchgate.net.
Future Directions and Emerging Research Avenues for H Arg Trp Nh2 2 Hcl
Exploration of Novel Biological Targets and Pathways in Mechanistic Research
The unique chemical properties of Arginine and Tryptophan suggest that H-Arg-Trp-NH2 could interact with a variety of biological targets. Arginine's cationic nature and Tryptophan's preference for interfacial regions of lipid bilayers are crucial for the activity of many antimicrobial peptides that interact with bacterial membranes. nih.gov The combination of these residues can facilitate potent peptide-membrane interactions through cation-pi bonding. nih.gov
Future mechanistic research will likely focus on elucidating the precise molecular interactions of H-Arg-Trp-NH2. Key research avenues include:
Immune System Modulation: Arginine and Tryptophan metabolism are deeply interconnected and serve as primary regulatory nodes in controlling immune responses. nih.govresearchgate.net For instance, the enzymes Arginase 1 (Arg1) and Indoleamine 2,3-dioxygenase 1 (IDO1) degrade Arginine and Tryptophan, respectively, to create an immunosuppressive environment. nih.govnih.gov Research could explore whether H-Arg-Trp-NH2 acts as a substrate or modulator for these enzymes or related pathways, thereby influencing the activation state of immune cells like macrophages and dendritic cells. nih.govfrontiersin.org
Membrane Permeation and Disruption: Many Arginine- and Tryptophan-rich antimicrobial peptides function by disrupting microbial cell membranes. nih.gov Detailed biophysical studies, including molecular dynamics simulations, could reveal how H-Arg-Trp-NH2 interacts with and potentially permeates bacterial outer membranes, a process that is currently not well understood for short peptides. mdpi.com
Signaling Pathway Interference: Beyond direct enzymatic modulation, the dipeptide could interfere with cellular signaling cascades. Studies have shown that the degradation products of Arginine and Tryptophan can have significant biological effects. nih.govfrontiersin.org Investigating how H-Arg-Trp-NH2 or its metabolites affect intracellular signaling pathways, such as those governed by TGF-β or Src kinase, could reveal novel mechanisms of action. researchgate.net
Table 1: Potential Biological Pathways for Investigation
| Pathway Category | Specific Pathway/Target | Potential Role of H-Arg-Trp-NH2 |
|---|---|---|
| Immunometabolism | Arginase 1 (Arg1) / iNOS | Substrate, inhibitor, or modulator affecting macrophage polarization. nih.govfrontiersin.org |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Substrate or modulator, influencing T-cell response and immune tolerance. nih.govresearchgate.net | |
| Microbial Pathogenesis | Bacterial Membrane Integrity | Direct interaction leading to permeabilization or disruption. nih.govmdpi.com |
| Lipopolysaccharide (LPS) Neutralization | Binding to and neutralizing endotoxins on Gram-negative bacteria. mdpi.com | |
| Cellular Signaling | Src Kinase Signaling | Potential modulation of IDO1 phosphorylation and downstream signaling. researchgate.net |
Development of Peptide-Based Scaffolds with Enhanced Research Utility and Stability
A significant challenge for therapeutic peptides is their limited stability due to susceptibility to proteolytic degradation. nih.govresearchgate.net H-Arg-Trp-NH2 can serve as a foundational motif for developing more complex and stable peptide-based scaffolds for research and therapeutic applications.
Strategies to enhance stability and utility include:
Chemical Modifications: Swapping the natural L-amino acids for their D-enantiomers can confer resistance to proteolysis. nih.gov Other modifications could involve N-methylation or the incorporation of non-canonical amino acids to protect amide bonds from enzymatic cleavage.
Cyclization: Head-to-tail cyclization of peptides containing Arginine and Tryptophan has been shown to improve antimicrobial activity and selectivity by imposing conformational constraints. researchgate.net This strategy could be applied to derivatives of H-Arg-Trp-NH2 to create conformationally rigid structures with enhanced membrane activity.
Hydrogel Formulation: Peptides can be designed to self-assemble into hydrogels, creating biocompatible scaffolds for tissue engineering and controlled release applications. nih.govmdpi.com By attaching aromatic or lipid groups to an H-Arg-Trp-NH2 core, novel hydrogelators could be developed for specific biomedical uses. nih.gov
Conformational Stapling: For larger peptides derived from this dipeptide motif, hydrocarbon stapling can be used to enforce and preserve α-helical structures, which can shield amide bonds and increase resistance to proteases. nih.gov
Table 2: Strategies for Enhancing Peptide Scaffold Stability
| Strategy | Description | Expected Outcome |
|---|---|---|
| D-Amino Acid Substitution | Replacing L-Arginine or L-Tryptophan with their D-isomers. | Increased resistance to proteolytic degradation, longer half-life. nih.gov |
| Cyclization | Forming a cyclic peptide backbone from a linear precursor. | Enhanced conformational rigidity, improved activity and selectivity. researchgate.net |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Reduced degradation rates and improved pharmacokinetic profiles. nih.gov |
| Formulation Optimization | Adjusting pH and selecting appropriate buffer species (e.g., glutamate). | Slower degradation in aqueous solutions. nih.gov |
Integration into Advanced Drug Discovery Methodologies (Pre-clinical and Mechanistic Studies)
The dipeptide H-Arg-Trp-NH2 is a valuable entity for modern drug discovery platforms, particularly in early-stage preclinical and mechanistic evaluations. Its small size and defined chemical structure make it an ideal candidate for high-throughput screening and lead optimization programs.
Future integration into drug discovery can involve:
Fragment-Based Drug Design (FBDD): The dipeptide can be used as a chemical fragment to probe the binding sites of protein targets. Identifying weak but specific interactions can guide the development of higher-affinity lead compounds.
Pharmacokinetic Profiling: Early-stage studies can utilize various formulation and delivery strategies to optimize the pharmacokinetic profile of H-Arg-Trp-NH2 derivatives. nih.gov Comparing oral, intravenous, and subcutaneous routes can help tailor delivery for specific therapeutic applications and facilitate a deeper understanding of biological pathways. nih.gov
Metabolic Stability Analysis: A critical step in preclinical development is understanding a compound's metabolic fate. Research on peptides with similar Arg-Trp motifs, such as "Antagonist G," has involved extensive characterization of in vitro and in vivo metabolism to identify major metabolites and degradation pathways. nih.gov Applying these techniques to H-Arg-Trp-NH2 would be crucial for its advancement as a therapeutic lead.
Application in Systems Biology and Multi-Omics Research
Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the study of individual components. brjac.com.br By integrating various "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can construct a comprehensive picture of how a molecule like H-Arg-Trp-NH2 influences cellular networks. nih.govnih.gov
Future applications in this area include:
Metabolomic and Proteomic Profiling: Treating cells or organisms with H-Arg-Trp-NH2 and subsequently analyzing changes in the metabolome and proteome can identify which metabolic pathways are most affected. nih.gov Given the central roles of Arginine and Tryptophan in metabolism, this approach could uncover system-wide effects on cellular energy, amino acid utilization, and immune signaling. frontiersin.org
Integrated Network Analysis: Multi-omics data can be integrated to build molecular interaction maps that visualize the ripple effects of the dipeptide's activity. oup.come-enm.org This can help identify key regulatory nodes and pathways that could be targeted for intervention, providing a deeper understanding of disease mechanisms. nih.govnih.gov
Host-Microbiome Interactions: The microbiome plays a critical role in host metabolism and immunity. Multi-omics can be used to investigate how H-Arg-Trp-NH2 affects the gut microbiome and how microbial metabolism, in turn, influences the peptide's activity and bioavailability. nih.gov
Computational and Artificial Intelligence-Driven Peptide Design Innovations
The convergence of computational biology and artificial intelligence (AI) is transforming peptide-based drug discovery. researchgate.netnih.gov These technologies can accelerate the design and optimization of novel peptides with desired properties, overcoming many limitations of traditional methods. nih.govnih.gov
Innovations applicable to H-Arg-Trp-NH2 include:
Predictive Modeling: Machine learning algorithms can be trained on large datasets to predict the bioactivity, toxicity, and stability of peptide sequences. nih.gov These models can be used to screen virtual libraries of H-Arg-Trp-NH2 analogs to identify promising candidates for synthesis and experimental testing. nih.gov
De Novo Peptide Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can generate entirely new peptide sequences with specific functionalities. nih.govresearchgate.net This approach could be used to design novel peptides based on the H-Arg-Trp-NH2 scaffold but with enhanced target affinity, selectivity, or stability. nih.govazorobotics.com
Structure-Based Design: Computational tools can model the three-dimensional interaction between a peptide and its target protein. nih.govnih.gov This allows for the rational design of modifications to the H-Arg-Trp-NH2 structure to improve its binding affinity and specificity, a key challenge when targeting proteins from the same family. nih.gov
Table 3: Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Arginyl-Tryptophanamide dihydrochloride | H-Arg-Trp-NH2 2HCl |
| Arginase 1 | Arg1 |
| Indoleamine 2,3-dioxygenase 1 | IDO1 |
| Transforming growth factor beta | TGF-β |
| Polyethylene glycol | PEG |
Q & A
Q. What are the optimal protocols for synthesizing H-Arg-Trp-NH2·2HCl using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : SPPS involves selecting a resin (e.g., Wang or Rink amide resin), sequential coupling of Fmoc-protected arginine (Arg) and tryptophan (Trp) residues using activating agents like HBTU/HOBt, and final cleavage with TFA/scavengers to release the peptide. Post-synthesis, purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures >98% purity . Critical parameters include coupling efficiency monitoring (Kaiser test) and minimizing racemization during deprotection.
Q. How should H-Arg-Trp-NH2·2HCl be stored to maintain stability, and what solvents are recommended for reconstitution?
- Methodological Answer : Store lyophilized peptide at -20°C in airtight, light-protected vials. For reconstitution, use sterile DMSO (10–50 mM stock) or aqueous buffers (e.g., PBS) adjusted to neutral pH. Avoid repeated freeze-thaw cycles; aliquot working solutions for single-use applications. Stability assays indicate >90% integrity after 6 months under recommended conditions .
Q. What are the key physicochemical properties (e.g., molecular weight, solubility) of H-Arg-Trp-NH2·2HCl that influence experimental design?
- Methodological Answer : The molecular formula (C17H27Cl2N7O2) and weight (436.35 g/mol) impact molarity calculations. Solubility in polar solvents (e.g., DMSO, water) facilitates cell-based assays, while hydrophobicity from Trp requires sonication or mild heating (37°C) for complete dissolution. Net charge (+2 at physiological pH) influences interactions with cellular membranes and chromatography behavior .
Advanced Research Questions
Q. What analytical techniques are most effective for assessing the purity and structural integrity of H-Arg-Trp-NH2·2HCl post-synthesis?
- Methodological Answer : Combine reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight (±1 Da) and detect impurities. NMR (1H/13C) verifies backbone conformation and side-chain integrity. Purity thresholds >98% are critical for reproducibility in bioactivity studies .
Q. How can researchers resolve contradictions in bioactivity data observed in different in vitro models for H-Arg-Trp-NH2·2HCl?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts). Control for variables like cell line heterogeneity (e.g., HEK293 vs. RAW264.7), serum content in media, and peptide stability under assay conditions. Dose-response curves (1–100 µM) and time-course studies clarify context-dependent effects .
Q. What strategies mitigate degradation of H-Arg-Trp-NH2·2HCl during long-term storage or under varying pH conditions?
- Methodological Answer : Lyophilize the peptide with cryoprotectants (e.g., trehalose) to prevent aggregation. For aqueous solutions, buffer at pH 5.0–7.4 (e.g., acetate or phosphate buffers) and avoid extreme temperatures. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) predict shelf-life under stress conditions. LC-MS monitors degradation products (e.g., deamidation or oxidation of Trp) .
Q. How can researchers optimize H-Arg-Trp-NH2·2HCl delivery in vivo for pharmacokinetic or therapeutic studies?
- Methodological Answer : Use PEGylation or liposomal encapsulation to enhance plasma half-life. For intravenous administration, dissolve in saline (pH 7.4) and filter-sterilize (0.22 µm). Monitor bioavailability via LC-MS/MS of plasma samples collected at timed intervals. Dose adjustments based on body surface area (mg/m²) improve translational relevance .
Notes
- Data Contradictions : Discrepancies in bioactivity may arise from peptide aggregation (test via dynamic light scattering) or residual TFA from synthesis (neutralize with ion-exchange resins) .
- Advanced Characterization : Circular dichroism (CD) spectroscopy assesses secondary structure in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
